1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno-pyrrole-dione core substituted with a 3,4-dimethoxyphenyl group at position 1, a 1,3-thiazol-2-yl moiety at position 2, and methyl groups at positions 6 and 6. Its molecular complexity arises from the fusion of aromatic, heterocyclic, and electron-donating substituents, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N2O5S/c1-12-9-15-17(10-13(12)2)31-22-19(21(15)27)20(26(23(22)28)24-25-7-8-32-24)14-5-6-16(29-3)18(11-14)30-4/h5-11,20H,1-4H3 |
InChI Key |
KRDSILAYKFPDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the construction of the chromeno-pyrrole system. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate cyclization and condensation reactions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromeno-pyrrole rings
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of chromeno-pyrrole structures exhibit cytotoxic activity against various cancer cell lines. The thiazole moiety is known to enhance biological activity by improving solubility and bioavailability.
Antioxidant Activity
Research has shown that compounds similar to 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione possess significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, studies on similar compounds have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in the treatment of inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound could exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. The structural characteristics of the compound may facilitate interactions with neuroreceptors or enzymes implicated in neuronal survival.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- Thiazole vs. Alkyl/Other Heterocycles : The thiazol-2-yl group introduces a rigid, planar heterocycle with sulfur and nitrogen atoms, which may facilitate π-π stacking or metal coordination compared to flexible alkyl chains in analogs .
- Steric Effects : Methyl groups at positions 6 and 7 introduce steric hindrance, which could reduce reactivity at adjacent sites but improve metabolic stability relative to methoxy or hydroxyl groups .
Critical Factors:
- Substituent Compatibility : Electron-withdrawing groups on aldehydes (e.g., halogens) reduce reaction time (15–20 min), while electron-donating groups (e.g., methoxy) require longer heating (up to 2 hours) .
- Scalability : The one-pot MCR protocol avoids chromatography, enabling scalable synthesis of libraries (>200 compounds) .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 867138-08-7) is a synthetic derivative belonging to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore its biological activity, particularly focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The structure includes a chromeno-pyrrole core fused with thiazole and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O5S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 867138-08-7 |
Anticancer Activity
Recent studies have highlighted the potential of this compound in targeting various cancer cell lines. The biological activity is primarily attributed to its ability to inhibit key cellular processes involved in tumor growth and proliferation.
Case Studies
- Inhibition of Solid Tumors : A study investigating various chromene derivatives demonstrated that this compound exhibits significant cytotoxicity against solid tumor cell lines. The IC50 values were determined using the MOLT4 cell line, revealing promising results in reducing cell viability (IC50 < 20 µM) .
- Mechanism of Action : The anticancer effect is thought to be mediated through the inhibition of tubulin polymerization and interference with the cell cycle. This compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways .
- Comparative Analysis : In a comparative study with other thiazole derivatives, this compound exhibited superior activity against cancer cells due to its unique structural features that enhance binding affinity to target proteins involved in cancer progression.
Other Biological Activities
Beyond its anticancer properties, this compound has shown potential in several other pharmacological areas:
- Antimicrobial Activity : Preliminary tests have indicated that it possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in vitro, showing a reduction in pro-inflammatory cytokines in cell cultures.
Research Findings
The following table summarizes key findings from various studies regarding the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
